![molecular formula C11H21ClN2O2 B3114296 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride CAS No. 2007925-05-3](/img/structure/B3114296.png)
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
Descripción general
Descripción
“Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2007925-05-3 . It has a molecular weight of 248.75 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is an off-white solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Applications
Tert-butyl groups are often part of larger organic compounds, such as Methyl Tert-Butyl Ether (MTBE), which has been widely studied for its environmental impact. MTBE is used as a gasoline additive to increase octane rating and reduce air pollution. However, due to its high solubility in water and low biodegradation potential, MTBE has become a significant groundwater contaminant. Studies have explored the decomposition of MTBE using various methods, including cold plasma reactors, to reduce its environmental footprint (Hsieh et al., 2011).
Synthetic Applications
Diazabicyclo compounds, similar in structure to the diazabicyclo[4.2.0]octane moiety, have been utilized in various synthetic applications. For instance, diazabicyclo compounds have been used in the design of artificial ribonucleases, highlighting their potential as catalysts in biochemical reactions. These catalysts contain bis-quaternized rings of diazabicyclo compounds, demonstrating their utility in catalyzing the hydrolysis of phosphodiester bonds in RNA, offering insights into enzyme mimetics and therapeutic agents (Konevetz et al., 2002).
Catalytic Applications
The structural features of tert-butyl groups and diazabicyclo compounds contribute to their catalytic properties. Research on similar compounds has shown their effectiveness in catalyzing reactions, such as the Michael addition reaction, which is crucial in organic synthesis for forming carbon-carbon bonds. Base-assisted Michael addition reactions, in particular, have seen significant advancements with the use of organic and inorganic bases, showcasing the versatility of these compounds in facilitating diverse chemical transformations (Thirupathi et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYKKDJSAKRWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)
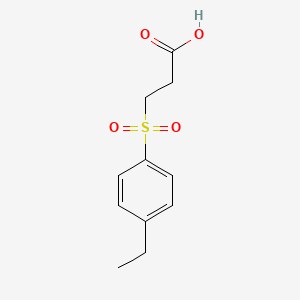
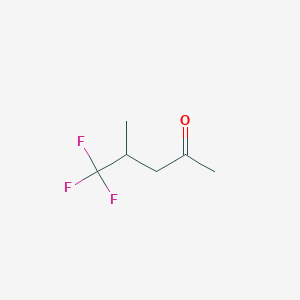
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)
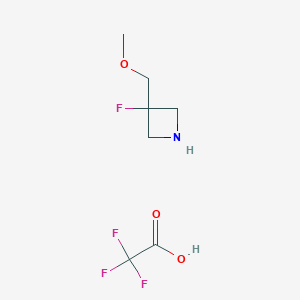
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)
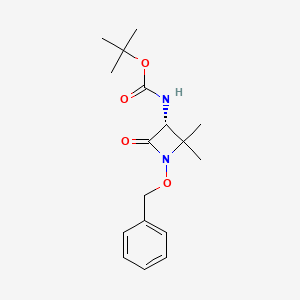

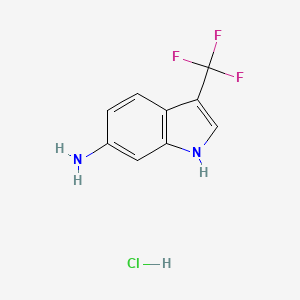
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)
![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B3114295.png)
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B3114304.png)